molecular formula C25H30ClN7O3S B564829 N-Boc-N-deshydroxyethyl Dasatinib-d8 CAS No. 1263379-04-9

N-Boc-N-deshydroxyethyl Dasatinib-d8

Cat. No. B564829
CAS RN: 1263379-04-9
M. Wt: 552.12
InChI Key: CJIZAWDYZXXVSM-PMCMNDOISA-N
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Description

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a labelled analogue of N-Boc-N-deshydroxyethyl Dasatinib, which is a derivative of Dasatinib . It is a metabolite of Dasatinib . The molecular formula is C25H22D8ClN7O3S and the molecular weight is 552.12 .


Molecular Structure Analysis

The molecular structure of N-Boc-N-deshydroxyethyl Dasatinib-d8 is represented by the formula C25H22D8ClN7O3S . The structure includes a thiazole ring, a pyrimidine ring, and a piperazine ring, among other functional groups .


Physical And Chemical Properties Analysis

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a solid compound that is slightly soluble in methanol . It should be stored at 4°C . The melting point is greater than 243°C .

Scientific Research Applications

Proteomics Research

N-Boc-N-deshydroxyethyl Dasatinib-d8: is a specialty chemical used in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is utilized as a reference standard in mass spectrometry to help identify and quantify proteins in complex biological samples. Its deuterated form (d8) ensures high accuracy in quantitative proteomics by acting as an internal standard that compensates for sample loss and instrumental variations .

Mechanism of Action

Target of Action

N-Boc-N-deshydroxyethyl Dasatinib-d8 is a complex compound with a specific set of targetsSimilar compounds have been found to target theSomatostatin Receptor and the Vasopressin Receptor . These receptors play crucial roles in various biological processes, including the regulation of hormone secretion and the control of water balance in the body.

properties

IUPAC Name

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIZAWDYZXXVSM-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693407
Record name tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-deshydroxyethyl Dasatinib-d8

CAS RN

1263379-04-9
Record name tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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